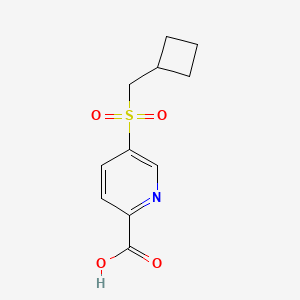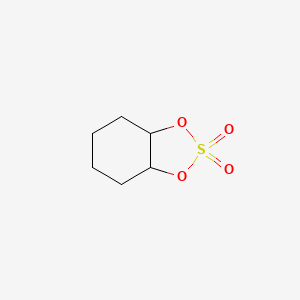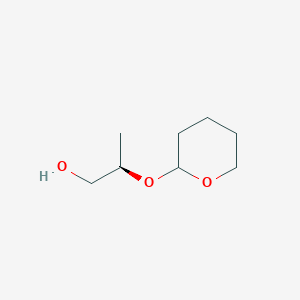
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound with a unique structure that includes a tetrahydropyranyl group attached to a hydroxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the protection of a hydroxy group using a tetrahydropyranyl (THP) group. One common method is to react 1,2-propanediol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction results in a diol.
Scientific Research Applications
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol exerts its effects involves the protection of hydroxy groups. The tetrahydropyranyl group forms a stable acetal linkage with the hydroxy group, preventing unwanted reactions at that site. This allows for selective reactions on other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-tetrahydropyranyloxy-1-hydroxypropane: The enantiomer of the compound with similar properties but different stereochemistry.
(2R)-2-methoxymethyloxy-1-hydroxypropane: A compound with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
(2R)-2-trimethylsilyloxy-1-hydroxypropane: A compound with a trimethylsilyl protecting group.
Uniqueness
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred protecting group in organic synthesis, especially when sensitive functional groups are present.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2R)-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
InChI Key |
MKWQCXIXWYWZBA-GVHYBUMESA-N |
Isomeric SMILES |
C[C@H](CO)OC1CCCCO1 |
Canonical SMILES |
CC(CO)OC1CCCCO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

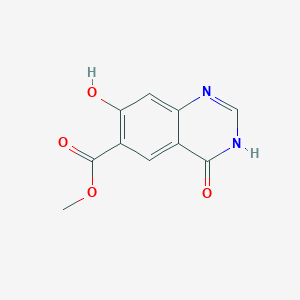
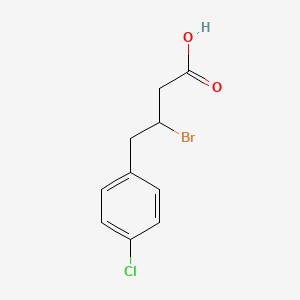

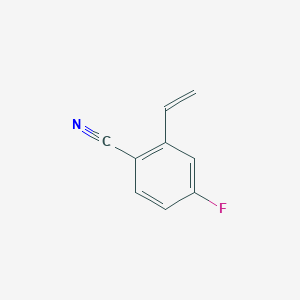
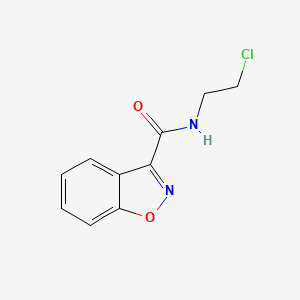
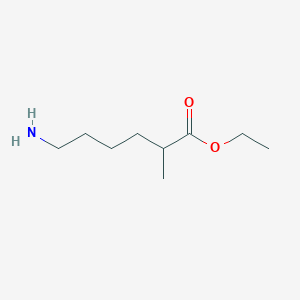

![2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8451216.png)
![tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate](/img/structure/B8451222.png)
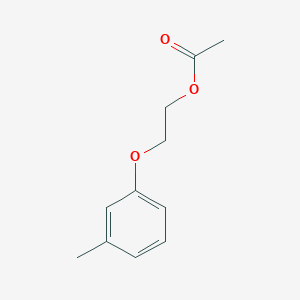
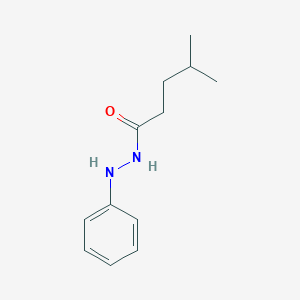
![5-iodo-7-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8451252.png)
